2-Benzyl-2,3-dihydro-1,2-benzothiazole
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Overview
Description
2-Benzyl-2,3-dihydro-1,2-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3-dihydro-1,2-benzothiazole typically involves the condensation of 2-aminobenzenethiol with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetone . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3-dihydro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-Benzyl-2,3-dihydro-1,2-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3-dihydro-1,2-benzothiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways . The anti-inflammatory effects are believed to be due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Similar structure but with a sulfone group, known for its antimicrobial properties.
2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole: Contains an imidazole ring, used in medicinal chemistry.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a thiadiazine ring, known for its antihypertensive and antidiabetic activities.
Uniqueness
2-Benzyl-2,3-dihydro-1,2-benzothiazole is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
88841-65-0 |
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Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-benzyl-3H-1,2-benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14(13)16-15/h1-9H,10-11H2 |
InChI Key |
IEVLZWPFHCGRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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